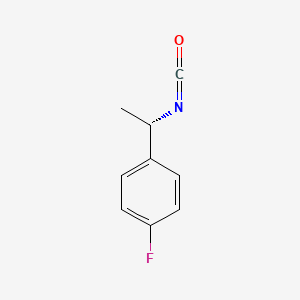

(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate

Description

Significance of Chirality in Modern Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications. libretexts.org The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different biological activities. acs.orgchemicalbook.com In pharmacology, for instance, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or even toxic. chemicalbook.com This necessitates the development of methods for asymmetric synthesis, which is the selective production of a single enantiomer. libretexts.org The use of chiral catalysts and chiral auxiliaries are cornerstone strategies in achieving high enantioselectivity in chemical reactions. libretexts.orgresearchgate.net Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the development and marketing of chiral drugs, further underscoring the importance of controlling stereochemistry in pharmaceutical synthesis. nih.gov

Role of the Isocyanate Functional Group in Chemical Transformations

The isocyanate group (–N=C=O) is a highly reactive functional group that serves as a versatile precursor in a multitude of chemical transformations. orgsyn.orgresearchgate.net Its electrophilic carbon atom readily reacts with a wide range of nucleophiles, including alcohols, amines, and water. researchgate.netorgsyn.org The reaction with alcohols yields carbamates (urethanes), while the reaction with amines produces ureas. orgsyn.orgorgsyn.org These linkages are central to the synthesis of a vast array of compounds, from polyurethane polymers to complex pharmaceutical agents. orgsyn.org The reactivity of the isocyanate group allows for its use in the formation of stable derivatives, a property that is exploited in various analytical and synthetic applications. fordham.edu

Importance of Fluorine Substitution in Organic Molecules

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgrsc.org Fluorine is the most electronegative element, and its presence can influence a molecule's pKa, dipole moment, and metabolic stability. acs.org In medicinal chemistry, the substitution of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug. acs.org Furthermore, the carbon-fluorine bond is strong and stable, and the small size of the fluorine atom allows it to often act as a bioisostere of a hydrogen atom. acs.org The unique properties imparted by fluorine make fluorinated compounds highly valuable in the design of novel pharmaceuticals and advanced materials. rsc.org

Overview of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate as a Key Chiral Building Block

(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is a unique molecule that combines the key features of chirality, a reactive isocyanate group, and a fluorine-substituted aromatic ring. This combination makes it a powerful tool in advanced organic synthesis. Its defined stereochemistry allows it to be used as a chiral auxiliary or as a chiral derivatizing agent to introduce a stereocenter into a molecule or to determine the enantiomeric purity of other chiral compounds. researchgate.netresearchgate.net The presence of the isocyanate group provides a reactive handle for the formation of new covalent bonds, while the fluorophenyl moiety can influence the properties of the final product. acs.orgorgsyn.org This compound serves as a valuable building block for the synthesis of more complex, enantiomerically pure molecules, particularly in the pharmaceutical industry.

Scope and Organization of the Research

This article will provide a focused and detailed examination of the chemical compound (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate. The subsequent sections will be strictly structured to cover its chemical and physical properties, a plausible method for its synthesis, and its significant applications in asymmetric synthesis. The role of this compound as a chiral derivatizing agent for the determination of enantiomeric excess will be a key area of discussion. The content is based on established scientific literature and aims to provide a thorough and accurate overview for a professional audience.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-[(1S)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHCZVYPBWOTTJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426970 | |

| Record name | AG-G-96591 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-74-8 | |

| Record name | 1-Fluoro-4-[(1S)-1-isocyanatoethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-96591 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of S 1 4 Fluorophenyl Ethyl Isocyanate

Nucleophilic Addition Reactions

The core reactivity of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate lies in the susceptibility of its isocyanate group to attack by nucleophiles. The cumulative double bonds in the -N=C=O moiety render the central carbon atom electron-deficient and thus highly electrophilic, making it a prime target for a wide array of nucleophilic species.

Reactions with Alcohols to Form Carbamates

The reaction of isocyanates with alcohols yields carbamates, also known as urethanes. This nucleophilic addition proceeds when the lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate. This forms a tetrahedral intermediate which, after proton transfer, results in the stable carbamate (B1207046) product. nih.govunizin.org The reaction is generally efficient and can be catalyzed by both acids and bases. The presence of the electron-withdrawing 4-fluorophenyl group is expected to increase the electrophilicity of the isocyanate carbon, thereby accelerating the reaction rate compared to non-fluorinated analogues. nih.gov When (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate reacts with an alcohol, the chirality of the starting material is retained, leading to the formation of a chiral carbamate. These reactions are fundamental to the synthesis of polyurethanes when diols or polyols are used. rsc.org

Table 1: Representative Reaction of (S)-(-)-1-(4-Fluorophenyl)ethyl Isocyanate with an Alcohol

| Reactant A | Reactant B | Product | Product Class |

|---|

Reactions with Amines to Form Ureas and Substituted Ureas

The reaction between (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate and primary or secondary amines is typically a rapid and exothermic process that yields substituted ureas. wikipedia.orgresearchgate.net The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's electrophilic carbon. unizin.orglibretexts.orglibretexts.org This reaction is generally faster and more facile than the corresponding reaction with alcohols, as amines are stronger nucleophiles. researchgate.net The resulting product is a stable urea (B33335) derivative. If the initial urea product still contains an N-H bond, it can, particularly at elevated temperatures, react with another isocyanate molecule to form a biuret. wikipedia.org The reaction with ammonia (B1221849) would yield a monosubstituted urea, while reactions with primary amines result in disubstituted ureas, and secondary amines give trisubstituted ureas.

Table 2: Representative Reaction of (S)-(-)-1-(4-Fluorophenyl)ethyl Isocyanate with an Amine

| Reactant A | Reactant B | Product | Product Class |

|---|

Reactions with Thiols

Thiols can react with isocyanates in a manner analogous to alcohols and amines to produce thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. However, this reaction is generally slower than the reactions with alcohols or amines. To achieve practical reaction rates and high yields, a catalyst is often required. Tertiary amines are commonly used for this purpose. The resulting thiocarbamates are valuable compounds in various chemical and material science applications. The reaction of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate with a thiol provides a route to chiral thiocarbamates.

Table 3: Representative Reaction of (S)-(-)-1-(4-Fluorophenyl)ethyl Isocyanate with a Thiol

| Reactant A | Reactant B | Product | Product Class |

|---|

Hydrolysis and Dimerization Pathways

Isocyanates react with water in a process known as hydrolysis. The initial nucleophilic attack by water on the isocyanate group forms an unstable carbamic acid intermediate. This intermediate readily decomposes, releasing carbon dioxide and forming a primary amine. researchgate.netresearchgate.net The amine generated in situ is highly reactive and can subsequently attack another molecule of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, leading to the formation of a symmetrical N,N'-bis(1-(4-fluorophenyl)ethyl)urea. researchgate.net

In the absence of other nucleophiles and often under the influence of catalysts (like phosphines or certain tertiary amines), isocyanates can undergo self-reaction. The most common self-reaction is dimerization, a formal [2+2] cycloaddition, which results in the formation of a four-membered ring structure known as a uretidione (or uretodione). researchgate.netchempedia.info This dimerization is typically reversible upon heating. chempedia.info

Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions)

The isocyanate group can participate in various cycloaddition reactions, acting as a 2π electron component. The most prominent example is the [2+2] cycloaddition involved in dimerization to form uretidiones, as mentioned previously. researchgate.net

Beyond dimerization, aryl isocyanates are known to undergo other cycloadditions. For instance, they can react as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like aza-oxyallyl cations. researchgate.net They can also participate in more complex, multi-component reactions that involve cycloaddition steps. For example, reactions with N,N-dimethylformamide can lead to spirocyclic tetraones via intermediate cycloadducts. acs.orgacs.org While specific studies on (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate in these contexts are not prevalent, its electronic properties suggest it would be a viable substrate for such transformations. The isocyanide functional group, a constitutional isomer of isocyanate, is also well-known for its participation in [4+1] cycloadditions, highlighting the diverse cycloaddition chemistry accessible to related functionalities. beilstein-journals.org

Polymerization Studies (e.g., enantioselective polymerization of isocyanates)

(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is a valuable monomer for polymerization studies due to its chiral nature. Isocyanates can undergo anionic polymerization at the N=C bond to form polyisocyanates, which are classified as nylon-1 polymers. researchgate.net These polymers are known to adopt stable, rigid helical conformations in solution.

When a single enantiomer of a chiral isocyanate, such as the (S)-isomer, is polymerized, it can lead to a polymer with a strong preference for a single helical screw-sense (either left-handed or right-handed). This process is a form of enantioselective polymerization. The resulting isotactic, helical polymer can exhibit significant optical activity, making it useful for applications in chiral separations, chiroptical devices, and as a chiral catalyst scaffold. bohrium.comdntb.gov.ua The polymerization of non-chiral isocyanates using chiral catalysts can also induce the formation of optically active helical polymers. bohrium.comacs.org

Furthermore, as a monofunctional isocyanate, (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate can be used as a chain-terminating or functionalizing agent in the synthesis of other polymers, such as polyurethanes or polyureas. The asymmetric copolymerization of isocyanates with other monomers like epoxides, using chiral catalysts, represents an innovative approach to synthesizing optically active, nitrogen-containing polymers like chiral polyurethanes. nih.govresearchgate.net

Mechanistic Insights into Stereocontrol and Regioselectivity in Reactions

The reactivity of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is fundamentally dictated by the electrophilic nature of the isocyanate carbon atom, which is susceptible to attack by a wide range of nucleophiles. The presence of a stereogenic center alpha to the isocyanate group, along with the electronic influence of the 4-fluorophenyl substituent, imparts distinct characteristics to its reactions, particularly concerning stereocontrol and regioselectivity. Mechanistic investigations into these aspects are crucial for the effective application of this chiral building block in asymmetric synthesis.

The stereochemical outcome of reactions involving (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is primarily governed by the principles of asymmetric induction. When this chiral isocyanate reacts with a chiral or prochiral nucleophile, the formation of diastereomeric products is often observed. The inherent chirality of the isocyanate directs the approach of the nucleophile, leading to a preferential formation of one diastereomer over the other. This diastereoselectivity is a consequence of the differential energetic pathways of the competing transition states.

A key application demonstrating this principle is the use of chiral isocyanates, such as the analogous 1-phenylethyl isocyanate, as chiral derivatizing agents for the determination of enantiomeric excess in alcohols and amines via spectroscopic methods like NMR or chromatographic techniques. nih.govuni-konstanz.de In these reactions, the (S)-isocyanate reacts with a racemic or scalemic mixture of a chiral alcohol or amine to form a mixture of diastereomeric ureas or carbamates.

Table 1: Diastereomeric Product Formation from Reaction with a Chiral Amine

| Reactant 1 | Reactant 2 | Product Type | Diastereomers Formed |

| (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate | (R/S)-Amine | Urea | (S,R)-Urea and (S,S)-Urea |

The mechanism of stereocontrol in these reactions can be rationalized by considering the steric and electronic interactions in the transition state. The nucleophilic attack of the amine or alcohol on the central carbon of the isocyanate group proceeds through a transition state where the substituents on both the isocyanate and the nucleophile adopt a conformation that minimizes steric hindrance. The 4-fluorophenyl group, the methyl group, and the hydrogen atom attached to the stereocenter of the isocyanate create a specific chiral environment. The incoming nucleophile will preferentially approach from the less hindered face, leading to the major diastereomer. Computational studies on related chiral systems have been instrumental in modeling these transition states and predicting the observed stereochemical outcomes. frontiersin.orgnih.gov

The regioselectivity of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is particularly relevant in cycloaddition reactions, such as the [3+2] cycloaddition with 1,3-dipoles. The isocyanate group can act as a dipolarophile, and the substitution pattern on the aromatic ring can influence the regiochemical outcome of the cycloaddition. The fluorine atom at the para-position of the phenyl ring is an electron-withdrawing group, which can affect the electron density distribution within the isocyanate moiety and the aromatic ring.

In reactions with unsymmetrical 1,3-dipoles, two regioisomeric products are possible. The regioselectivity is often governed by the electronic and steric properties of both the isocyanate and the dipole. Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the regioselectivity of cycloaddition reactions involving isocyanates. mdpi.com These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the favored regioisomeric pathway. For (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, the electronic perturbation by the 4-fluorophenyl group would be a key factor in determining the orbital coefficients and thus the regiochemical preference.

Table 2: Potential Regioisomeric Products in a [3+2] Cycloaddition with a Nitrone

| Reactants | Possible Regioisomers | Favored Regioisomer (Predicted) |

| (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate + Nitrone | 1,2,4-Oxadiazolidin-5-one A | Dependent on Nitrone Substituents |

| 1,2,4-Oxadiazolidin-5-one B |

The interplay between the stereocenter and the electronic nature of the 4-fluorophenyl group provides a powerful tool for controlling both the stereochemistry and regiochemistry of reactions involving this versatile chiral isocyanate. A thorough understanding of these mechanistic principles is essential for designing synthetic routes that leverage the unique reactivity of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate to produce complex, stereochemically defined molecules.

Applications of S 1 4 Fluorophenyl Ethyl Isocyanate in Advanced Organic Synthesis

Chiral Derivatizing Agent for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. wikipedia.org One of the most effective methods involves converting a mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (CDA). researchgate.net (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate serves as an excellent CDA for chiral analytes containing nucleophilic groups, such as alcohols and primary or secondary amines. researchgate.net

The isocyanate group (-N=C=O) reacts quantitatively with the hydroxyl group of an alcohol to form a diastereomeric carbamate (B1207046) or with an amino group to form a diastereomeric urea (B33335). researchgate.netnih.gov Because these newly formed products are diastereomers, they possess different physical properties and, crucially, distinct signals in NMR spectra. researchgate.netfordham.edu

Researchers can distinguish and integrate the signals corresponding to each diastereomer in a ¹H or ¹³C NMR spectrum to calculate the enantiomeric excess of the original analyte accurately. fordham.edukit.edu The fluorine atom in (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate offers the additional advantage of using ¹⁹F NMR for analysis, which often provides a clean spectrum with minimal background signals.

The general reaction scheme for the derivatization of a racemic alcohol (R/S-Alcohol) is shown below:

Figure 1: Derivatization of a Racemic Alcohol with (S)-(-)-1-(4-Fluorophenyl)ethyl Isocyanate

(Image depicts the reaction of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate with a racemic alcohol, resulting in two diastereomeric carbamates, (S,R)-Carbamate and (S,S)-Carbamate, which can be differentiated by NMR spectroscopy.)

Similarly, chiral amines can be analyzed. The resulting diastereomeric ureas are often highly crystalline, and their differing NMR chemical shifts allow for precise ee determination. nih.gov This method is valued for its speed and does not require chromatographic separation, although HPLC analysis of the diastereomers is also a common and powerful alternative for validation. arkat-usa.orgresearchgate.net

Table 1: Example Data for Enantiomeric Excess Determination using Chiral Isocyanate Derivatizing Agents Illustrative data based on typical results for related isocyanates.

| Analyte (Racemic) | Derivatizing Agent | Resulting Diastereomers | Analytical Method | Observation |

|---|---|---|---|---|

| 2-Butanol | (S)-(-)-1-Phenylethyl isocyanate | Diastereomeric carbamates | ¹H NMR | Separate signals for key protons allow integration and ee calculation. fordham.edu |

| Mexiletine (Amine) | (S)-1-(1-Naphthyl)ethyl isocyanate | Diastereomeric ureas | HPLC | Baseline separation of diastereomers enables quantification. arkat-usa.org |

| Amino Acids | (S)-NIFE* | Diastereomeric derivatives | HPLC | Good separation and signal intensity for analysis. researchgate.net |

Building Block for Asymmetric Synthesis of Complex Molecules

Beyond its role in analysis, the isocyanate is a fundamental building block for constructing larger, stereochemically defined molecules. Its ability to introduce a specific stereocenter and a reactive handle makes it a key component in multi-step syntheses.

The reaction of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate with various primary and secondary amines or alcohols provides straightforward access to a wide range of chiral ureas and carbamates, respectively. nih.govnih.gov These reactions are typically high-yielding and proceed under mild conditions. organic-chemistry.org

The resulting chiral ureas and carbamates are not merely simple derivatives; they are often the target molecules themselves due to their prevalence in biologically active compounds and their utility as organocatalysts. ipn.mx For instance, chiral ureas are known to act as hydrogen-bond donors in various asymmetric catalytic transformations. The synthesis is a direct addition reaction where a nucleophilic amine or alcohol attacks the electrophilic carbon of the isocyanate group. nih.govnih.gov

Table 2: Synthesis of Chiral Ureas and Carbamates

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|

| (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate | Primary/Secondary Amine | Chiral Urea | High yield, often crystalline, potential for organocatalytic activity. organic-chemistry.org |

| (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate | Alcohol/Phenol | Chiral Carbamate | Stable linkage, useful in medicinal chemistry scaffolds. nih.govresearchgate.net |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed. While the robust nature of the urea and carbamate bond can make removal challenging, derivatives of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate can be incorporated into structures that serve as effective chiral auxiliaries or ligands for metal-catalyzed reactions. collectionscanada.gc.ca

For example, the isocyanate can be reacted with an amino alcohol to create a molecule with both a carbamate linkage and a free hydroxyl group, which can then be used to anchor the auxiliary to a substrate. More commonly, the chiral moiety from the isocyanate is used to synthesize a larger molecule that acts as a chiral ligand for a metal center, influencing the stereochemical outcome of reactions like asymmetric hydrogenation or allylic alkylation. rsc.org

Isocyanates are valuable partners in cycloaddition reactions for the synthesis of heterocyclic compounds. chim.it (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate can participate as a two-atom component in formal [3+2] or [4+1] cycloadditions to build five- or six-membered rings.

For example, the reaction of isocyanates with 4-hydroxycoumarins can lead to the formation of pyrano[3,4-e] mdpi.comnih.govoxazine systems. researchgate.net The stereocenter on the isocyanate directs the facial selectivity of the cycloaddition, resulting in a diastereomerically enriched heterocyclic product. This strategy provides an efficient route to complex, polycyclic structures that are common motifs in natural products and pharmaceuticals. researchgate.netresearchgate.net These reactions leverage the inherent chirality of the isocyanate to control the stereochemistry of newly formed centers within the ring system. chim.it

Development of Chiral Stationary Phases for Chromatographic Separations

Chiral stationary phases (CSPs) are the core of enantioselective chromatography (such as HPLC), enabling the separation of racemic mixtures. researchgate.net These phases work by creating a chiral environment where the two enantiomers of an analyte form transient diastereomeric complexes with different stabilities, leading to different retention times. Isocyanates are crucial in the fabrication of robust, immobilized CSPs. mdpi.com

Immobilizing a chiral selector onto a solid support, typically silica (B1680970) gel, prevents it from leaching into the mobile phase and allows for the use of a wider range of solvents. nih.govresearchgate.net The highly reactive isocyanate group is ideal for creating a covalent bond between the chiral selector and the support material. mdpi.com

There are several common strategies:

Using a Linker: A bifunctional molecule, such as 3-(triethoxysilyl)propyl isocyanate, is used. The triethoxysilyl group first reacts with the silica surface, leaving a terminal isocyanate group. A chiral selector containing a nucleophile (e.g., an alcohol or amine) is then reacted with this surface-bound isocyanate to immobilize the selector. mdpi.com

Cross-linking with Diisocyanates: A chiral selector, often a polysaccharide derivative, is physically coated onto the silica support. A diisocyanate is then added to form covalent cross-links between the selector molecules and with the silica surface, effectively "locking" the selector in place. nih.gov

Selector Synthesis with an Isocyanate Handle: A molecule like (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate can be used to synthesize a larger chiral selector. This selector might then be attached to the support via a different functional group present on the selector.

These immobilization techniques result in highly durable CSPs capable of performing challenging enantiomeric separations under a variety of chromatographic conditions. nih.govresearchgate.net

Table 3: Common Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate | C₉H₈FNO | Chiral Reagent, Building Block |

| Chiral Urea | Varies | Reaction Product, Organocatalyst |

| Chiral Carbamate | Varies | Reaction Product, Intermediate |

| 3-(Triethoxysilyl)propyl isocyanate | C₁₀H₂₁NO₄Si | Linker for Immobilization |

| 4-Hydroxycoumarin | C₉H₆O₃ | Heterocycle Precursor |

| Mexiletine | C₁₁H₁₇NO | Chiral Amine (Analyte) |

| 2-Butanol | C₄H₁₀O | Chiral Alcohol (Analyte) |

Chiral Recognition Mechanisms in Stationary Phases

Chiral stationary phases (CSPs) are at the heart of enantioselective chromatography, a critical technique for separating enantiomers in the pharmaceutical, chemical, and biological sciences. dovepress.com The efficacy of a CSP lies in its ability to form transient diastereomeric complexes with the enantiomers of a racemic analyte, leading to differential retention times and, thus, separation. (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is a key reagent for preparing certain types of CSPs, where it acts as a chiral derivatizing agent or a linker to immobilize a chiral selector onto a solid support, typically silica gel.

The chiral recognition mechanism of a CSP derived from (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is a multifactorial process governed by a combination of non-covalent interactions. These interactions arise from the specific three-dimensional arrangement of the functional groups within the chiral selector. The key interactions contributing to chiral discrimination include:

Hydrogen Bonding: The ureido group (-NH-CO-NH-) formed upon reaction of the isocyanate with an amine or alcohol on the chiral selector or support provides strong hydrogen bond donor and acceptor sites. These sites can interact with complementary functional groups on the analyte, such as hydroxyl, carboxyl, or amino groups.

π-π Stacking Interactions: The 4-fluorophenyl group of the isocyanate moiety can engage in π-π stacking interactions with aromatic or other π-rich systems in the analyte. The fluorine substituent can modulate the electron density of the aromatic ring, influencing the strength of these interactions.

The synergistic effect of these interactions results in the differential binding energy between the enantiomers of the analyte and the CSP, which is the basis for their chromatographic separation. The enantioselectivity of these CSPs can be influenced by various factors, including the nature of the analyte, the composition of the mobile phase, and the temperature. nih.gov

Table 1: Key Interaction Sites in (S)-(-)-1-(4-Fluorophenyl)ethyl Isocyanate-Derived Chiral Stationary Phases and Their Potential Role in Chiral Recognition

| Interaction Site | Functional Group | Potential Interacting Analyte Groups | Type of Interaction |

| Hydrogen Bond Donor | Ureido N-H | Carbonyl (C=O), Hydroxyl (-OH), Amino (-NH2) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Ureido C=O | Hydroxyl (-OH), Amino (-NH2) | Hydrogen Bonding |

| Aromatic Ring | 4-Fluorophenyl | Aromatic rings, π-systems | π-π Stacking |

| Polar Group | C-F Bond | Polar functional groups | Dipole-Dipole |

| Chiral Center | (S)-Ethyl Group | Bulky substituents on the analyte | Steric Hindrance |

Applications in Materials Science (e.g., chiral polymers, chiral carbon dots functionalization)

The utility of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate extends beyond chromatography into the realm of materials science, where the introduction of chirality can impart unique optical, electronic, and recognition properties to materials.

Chiral Polymers:

Chiral polymers have garnered significant interest for their applications in chiral separations, asymmetric catalysis, and chiroptical devices. (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate can be employed as a chiral monomer in the synthesis of various chiral polymers, most notably polyurethanes and polyureas. The isocyanate group readily reacts with diols or diamines in polyaddition reactions to form the corresponding polymer backbone.

The incorporation of the (S)-1-(4-fluorophenyl)ethyl moiety as a side chain imparts chirality to the polymer. The stereoregularity of the polymer chain, influenced by the chiral monomer, can lead to the formation of helical or other ordered secondary structures, which can amplify the chiroptical properties of the material, such as specific rotation and circular dichroism. Recent research has demonstrated the synthesis of optically active polyurethanes through the asymmetric copolymerization of epoxides and isocyanates, highlighting the potential for creating highly stereoregular chiral polymers. nih.govd-nb.info The properties of these chiral polymers are highly dependent on the polymer's molecular weight, polydispersity, and the nature of the co-monomers used in the synthesis.

Table 2: Representative Data on the Properties of a Chiral Polyurethane Synthesized with a Chiral Isocyanate

| Property | Value |

| Number Average Molecular Weight (Mn) | 15,000 g/mol |

| Polydispersity Index (PDI) | 1.8 |

| Specific Rotation [α]D | +25° (c 1, CHCl3) |

| Glass Transition Temperature (Tg) | 110 °C |

Disclaimer: The data in this table is representative of typical values found for chiral polyurethanes and is for illustrative purposes only. Actual values for a polymer synthesized with (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate would need to be determined experimentally.

Chiral Carbon Dots Functionalization:

Chiral carbon dots (CDs) are a class of emerging nanomaterials that exhibit chirality and possess unique photoluminescent properties. nih.gov These properties make them promising candidates for applications in chiral sensing, bioimaging, and asymmetric catalysis. The chirality in CDs can be introduced either during the synthesis process using chiral precursors or through post-synthesis functionalization with chiral molecules.

While direct research on the functionalization of chiral carbon dots with (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is limited, the reactive nature of the isocyanate group makes it a plausible candidate for such modifications. The surface of CDs often possesses functional groups like hydroxyl (-OH) or amino (-NH2) groups, which can readily react with the isocyanate to form urethane (B1682113) or urea linkages, respectively. This covalent attachment would effectively graft the chiral (S)-1-(4-fluorophenyl)ethyl moiety onto the surface of the carbon dot.

This functionalization could impart or enhance the chiroptical properties of the CDs and enable their use in enantioselective recognition. The fluorinated phenyl group could also serve as a spectroscopic probe for monitoring interactions with analytes. The development of such functionalized chiral CDs could open new avenues for the design of highly sensitive and selective chiroptical sensors. mdpi.comnih.gov

Chromatographic Techniques for Chiral Separation

Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of a chiral substance. gcms.cz This is achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Chiral HPLC is a primary method for separating enantiomers and assessing enantiomeric purity. scilit.com The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, leading to different retention times. researchgate.net

Direct Chiral HPLC: For the direct separation of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate from its (R)-(+)-enantiomer, various types of CSPs are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) derivatives coated on a silica support, are widely used and highly effective for a broad range of chiral compounds. nih.govsigmaaldrich.com Cyclodextrin-based CSPs are also a viable option; the enantiomers can enter the hydrophobic cavity of the cyclodextrin (B1172386), and differential interactions with the chiral glucose units and their derivatives lead to separation. sigmaaldrich.com

Indirect Chiral HPLC: An alternative approach involves reacting the isocyanate with a chiral alcohol or amine of known enantiopurity. This reaction converts the pair of enantiomers into a pair of diastereomers (ureas or urethanes). These diastereomers possess different physical properties and can be readily separated on a standard, non-chiral reversed-phase column (like a C18 column). nih.gov

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Separation Principle |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Involves hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. nih.gov |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Similar to cellulose derivatives, offering complementary selectivity for various analytes. nih.gov |

| Cyclodextrin-Based | Hydroxypropyl-β-cyclodextrin | Based on inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. sigmaaldrich.com |

| Protein-Based | Bovine Serum Albumin (BSA) | Utilizes a combination of hydrophobic, electrostatic, and hydrogen bonding interactions at specific binding sites on the protein. hplc.eu |

Chiral GC is a powerful tool for the analysis of volatile chiral compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a derivative of cyclodextrin. gcms.czresearchgate.net These phases are thermally stable and offer high-resolution separation of enantiomers. researchgate.net

For a compound like (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, direct analysis on a chiral GC column would be the preferred method. The choice of the specific cyclodextrin derivative (e.g., acetylated, permethylated) would be optimized to maximize the resolution between the (S) and (R) enantiomers. researchgate.net

Alternatively, the isocyanate itself can be used as a chiral derivatizing reagent (CDR). It can react with a racemic alcohol or amine, and the resulting diastereomeric products can be analyzed on a standard achiral GC column. This indirect approach is useful for determining the enantiomeric composition of other substances. sci-hub.se

Table 2: Common Chiral Stationary Phases for GC

| CSP Type | Example Phase Name | Typical Applications |

| Derivatized Cyclodextrin | Diacetyl-tert-butyldimethylsilyl-beta-cyclodextrin | Broad applicability for amines, alcohols, esters, and ketones. |

| Derivatized Cyclodextrin | Permethylated-beta-cyclodextrin | Effective for a wide range of chiral compounds, including hydrocarbons and halogenated compounds. gcms.cz |

| Amino Acid Derivatives | L-valine-tert-butylamide polysiloxane | Primarily used for the enantioseparation of amino acids. researchgate.net |

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC offers several advantages, including lower viscosity and higher diffusivity compared to liquids, which allows for faster separations and higher efficiency. shimadzu.comshimadzu.eu Chiral separations are a major application of SFC, often using the same polysaccharide-based columns as in HPLC. The use of supercritical CO2 mixed with a small amount of a polar co-solvent (like methanol) makes SFC a "greener" alternative to normal-phase HPLC. shimadzu.com Ultrahigh-performance supercritical fluid chromatography (UHPSFC) coupled with mass spectrometry is a powerful technique for high-throughput chiral analysis. lcms.cz

Table 3: Comparison of Chromatographic Technique Properties

| Property | Supercritical Fluid (SFC) | Liquid (HPLC) | Gas (GC) |

| Viscosity (cP) | 0.02 - 0.10 | 0.2 - 1.0 | 0.01 - 0.03 |

| Diffusivity (cm²/s) | ~10⁻³ - 10⁻⁴ | ~10⁻⁵ - 10⁻⁶ | ~10⁻¹ |

| Mobile Phase | Supercritical CO₂ + modifier | Solvents (aqueous/organic) | Inert Gas (He, H₂, N₂) |

| Operating Temperature | Often near-ambient (e.g., 35-50 °C) | Ambient to elevated | Elevated (50-350 °C) |

| Data synthesized from references shimadzu.comshimadzu.eu. |

Capillary electrophoresis separates molecules based on their differential migration in an electric field within a narrow capillary. nih.gov For chiral separations, a chiral selector is added to the background electrolyte (BGE). researchgate.net Cyclodextrins are the most common chiral selectors used in CE. nih.gov They form transient inclusion complexes with the enantiomers, leading to different electrophoretic mobilities and thus separation.

This technique is well-suited for the enantiomeric purity assessment of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, offering advantages such as extremely high efficiency, short analysis times, and minimal consumption of sample and reagents. nih.govmdpi.com

Table 4: Typical Parameters for Chiral CE Analysis

| Parameter | Typical Value/Description |

| Capillary | Fused silica, 25-75 µm internal diameter, 30-60 cm length. mdpi.com |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a controlled pH. mdpi.com |

| Chiral Selector | Neutral or charged cyclodextrin derivatives (e.g., HP-β-CD) added to the BGE. |

| Applied Voltage | 15-30 kV. nih.gov |

| Detection | UV-Vis (photodiode array detector). |

Spectroscopic Methods for Structural Assignment and Stereochemical Analysis

While chromatography separates enantiomers, spectroscopy provides detailed information about the molecule's structure, connectivity, and, with specific techniques, its stereochemistry.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show characteristic signals for the aromatic protons, the methine (CH) proton, and the methyl (CH₃) protons.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton. organicchemistrydata.org The spectrum would display distinct resonances for the isocyanate carbon (N=C=O), the aromatic carbons (including the carbon attached to fluorine), the methine carbon, and the methyl carbon. bhu.ac.in

¹⁹F NMR: Since the compound contains a fluorine atom, ¹⁹F NMR is a highly sensitive and valuable technique. It provides a single signal whose chemical shift confirms the electronic environment of the fluorine atom on the phenyl ring. rsc.org Furthermore, heteronuclear coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (J-coupling) can be observed, providing further structural confirmation. nih.gov

To determine enantiomeric purity using NMR, a chiral shift reagent (CSR), typically a lanthanide complex (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added to the sample. The CSR forms diastereomeric complexes with the two enantiomers, which are no longer energetically equivalent. This interaction breaks the magnetic equivalence of the enantiomers, causing their corresponding signals in the NMR spectrum (particularly ¹H and ¹³C) to split into two separate sets of peaks. The ratio of the integration of these separated peaks directly corresponds to the enantiomeric ratio of the sample. bhu.ac.in

Table 5: Predicted NMR Spectroscopic Data for 1-(4-Fluorophenyl)ethyl Isocyanate in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.3 | Multiplet | 2H, Aromatic CH (ortho to F) |

| ¹H | ~7.1 | Multiplet | 2H, Aromatic CH (meta to F) |

| ¹H | ~4.8 | Quartet (q) | 1H, Methine CH-NCO |

| ¹H | ~1.6 | Doublet (d) | 3H, Methyl CH₃ |

| ¹³C | ~140-135 | Singlet | Aromatic C (ipso to ethyl group) |

| ¹³C | ~164-161 (d, ¹JCF) | Doublet | Aromatic C-F |

| ¹³C | ~128-127 (d, ³JCF) | Doublet | Aromatic CH (ortho to F) |

| ¹³C | ~116-115 (d, ²JCF) | Doublet | Aromatic CH (meta to F) |

| ¹³C | ~125 | Singlet | Isocyanate N=C=O |

| ¹³C | ~55 | Singlet | Methine CH-NCO |

| ¹³C | ~22 | Singlet | Methyl CH₃ |

| ¹⁹F | ~ -110 to -115 | Multiplet | Ar-F |

| Note: These are predicted values based on general chemical shift ranges and data for structurally similar compounds. Actual values may vary. Coupling constants (J) are not predicted but would be present as described. Data synthesized from references organicchemistrydata.orgbhu.ac.inrsc.orgnih.gov. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Enantiomeric Ratio Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate chiral molecules. It measures the differential absorption of left and right-handed circularly polarized light. purechemistry.org Since enantiomers interact differently with polarized light, CD spectroscopy can be used to determine the absolute configuration of a chiral molecule by comparing its experimental spectrum to that of a known standard or to a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). purechemistry.orgnih.gov

For (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, the chromophores, particularly the fluorophenyl group and the isocyanate group, will give rise to characteristic CD signals. The sign (positive or negative) and intensity of the Cotton effects in the CD spectrum are unique to the (S)-enantiomer and would be equal and opposite for its (R)-enantiomer.

Furthermore, CD spectroscopy can be used to estimate the enantiomeric ratio or enantiomeric excess (e.e.) of a sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A pure sample of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate will exhibit a maximum CD signal, while a racemic mixture (a 50:50 mix of S and R enantiomers) will be CD-silent. By comparing the measured CD signal of a sample to that of the pure enantiomer, the enantiomeric purity can be quantified. This method is complementary to chromatographic techniques for purity assessment.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule. For (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, these techniques provide definitive evidence for its key structural features.

The most prominent feature in the IR spectrum of any isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band typically appears in the region of 2250-2285 cm⁻¹. researchgate.net Its high intensity and characteristic position make it an unambiguous marker for the presence of the isocyanate functionality.

Other significant vibrational modes can be assigned to the aromatic and aliphatic parts of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | Strong, sharp peak around 2270 | Strong peak around 2270 |

| Aromatic C-H | Stretch | ~3030-3100 | ~3030-3100 |

| Aliphatic C-H | Stretch | ~2850-3000 | ~2850-3000 |

| Aromatic C=C | Stretch | ~1600, ~1510 | ~1600, ~1510 |

| C-F | Stretch | ~1230 | Variable |

Raman spectroscopy provides complementary information. While the -N=C=O stretch is also visible in the Raman spectrum, other vibrations, such as the symmetric stretching of the aromatic ring, can be more intense than in the IR spectrum. Together, IR and Raman spectra offer a complete vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, the molecular formula is C₉H₈FNO. thermofisher.comlabcompare.comfishersci.cathermofisher.com This corresponds to a monoisotopic mass of approximately 165.06 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 165. The fragmentation pattern provides further structural confirmation. Key expected fragments would arise from the cleavage of the molecule's weakest bonds.

| m/z Value | Proposed Fragment Ion | Fragment Structure |

| 165 | Molecular Ion [M]⁺ | [C₉H₈FNO]⁺ |

| 123 | Loss of Isocyanate group [M - NCO]⁺ | [C₈H₈F]⁺ |

| 109 | Fluorotropylium ion [C₇H₆F]⁺ or loss of methyl from [M-NCO]⁺ | [C₇H₆F]⁺ |

| 96 | Loss of Ethyl Isocyanate [M - C₂H₅NCO]⁺ | [C₇H₄F]⁺ |

The primary fragmentation would likely be the loss of the neutral isocyanate radical (•NCO), leading to a stable benzylic carbocation at m/z 123. Further fragmentation of this ion would be consistent with the structure of the fluorophenyl ethyl moiety.

X-ray Crystallography of Chiral Derivatives for Absolute Configuration Assignment

While obtaining a suitable single crystal of the liquid (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate itself can be challenging, its absolute configuration can be unequivocally determined through X-ray crystallography of a suitable solid derivative. purechemistry.orgwikipedia.org This is a definitive method for assigning the three-dimensional arrangement of atoms in a molecule. purechemistry.org

The strategy involves reacting the isocyanate with a chiral reagent of known absolute configuration (a chiral auxiliary) to form a pair of diastereomers. For example, the isocyanate could be reacted with a chiral amine or alcohol to form a stable, crystalline urea or urethane derivative, respectively.

Reaction Example: (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate + (R)-1-Phenylethylamine → (S,R)-Diastereomeric Urea

This newly formed diastereomer possesses multiple chiral centers. Because diastereomers have different physical properties, they can often be crystallized more readily than the parent enantiomer. A single crystal of the pure diastereomer is then analyzed by X-ray diffraction. The resulting electron density map reveals the precise spatial arrangement of all atoms. purechemistry.org Since the absolute configuration of the incorporated chiral auxiliary is already known, the configuration of the chiral center from the original isocyanate can be unambiguously assigned as either R or S. wikipedia.orglibretexts.org This method provides the most definitive proof of absolute stereochemistry. purechemistry.org

Techniques for Quantitative Enantiomeric and Diastereomeric Composition Determination

Determining the enantiomeric purity (or enantiomeric excess, e.e.) of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is critical for its use in stereoselective synthesis. The most widely used and accurate method for this is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Chiral Chromatography (HPLC/GC): This technique utilizes a chiral stationary phase (CSP). The CSP is a solid support that has a chiral molecule covalently bonded to its surface. When a racemic or enantiomerically enriched mixture of the isocyanate is passed through the column, the (S) and (R) enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different interaction energies, causing one enantiomer to travel through the column faster than the other.

Principle: Separation based on the differential interaction of enantiomers with a chiral stationary phase.

Procedure: A solution of the isocyanate is injected into the chromatograph. The two enantiomers, (S)- and (R)-1-(4-Fluorophenyl)ethyl isocyanate, are separated in time and detected as they exit the column, producing two distinct peaks in the chromatogram.

Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Analysis of Diastereomeric Composition: If the isocyanate is derivatized with a chiral reagent as described in section 5.3, the resulting diastereomers can be quantified. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography methods (e.g., normal or reverse-phase HPLC, or standard GC). The relative ratio of the diastereomers, determined by their peak areas, directly corresponds to the enantiomeric ratio of the original isocyanate sample, assuming the derivatizing agent was enantiomerically pure.

Conclusion

(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate stands out as a highly valuable and versatile reagent in the field of advanced organic synthesis. Its unique combination of a stereogenic center, a reactive isocyanate functional group, and a fluorine-substituted aromatic ring provides chemists with a powerful tool for the construction of complex chiral molecules. Its application as a chiral derivatizing agent for the determination of enantiomeric excess by NMR spectroscopy is a testament to its utility in asymmetric synthesis, allowing for the crucial assessment of reaction stereoselectivity. Furthermore, its role as a key building block for the synthesis of enantiomerically pure ureas and carbamates highlights its importance in the development of new chemical entities with potential applications in medicinal chemistry and materials science. The continued exploration of the reactivity and applications of this and similar chiral isocyanates will undoubtedly lead to further advancements in the art and science of organic synthesis.

Theoretical and Computational Studies of S 1 4 Fluorophenyl Ethyl Isocyanate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, these calculations can reveal how the interplay of the fluorophenyl group, the chiral ethyl substituent, and the isocyanate moiety governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. researchgate.net It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netyoutube.comfishersci.ca The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.netfishersci.ca

Table 1: Representative Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-Fluorophenyl Isocyanate (Analogue) | -7.2 | -0.8 | 6.4 |

| 4-Nitrophenyl Isocyanate (Analogue) | -8.5 | -4.0 | 4.5 |

| (S)-(-)-1-(4-Fluorophenyl)ethyl Isocyanate (Estimated) | ~ -7.4 | ~ -0.9 | ~ 6.5 |

Note: Data for analogues are from published studies. researchgate.netnanobioletters.com The values for (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate are estimations based on these analogues.

The presence of the electron-donating ethyl group at the benzylic position in (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate would be expected to slightly raise the HOMO energy level compared to 4-fluorophenyl isocyanate, while the LUMO, primarily located on the isocyanate group and the aromatic ring, would be less affected. This would result in a slightly smaller HOMO-LUMO gap, suggesting a marginally higher reactivity.

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for this purpose, where different colors represent varying electrostatic potentials. researchgate.net Typically, red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential), susceptible to nucleophilic attack. researchgate.net

For (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, the MEP map would be expected to show a high negative potential (red) around the oxygen atom of the isocyanate group and the fluorine atom, reflecting their high electronegativity. The carbon atom of the isocyanate group would exhibit a significant positive potential (blue), highlighting its electrophilic character and its susceptibility to attack by nucleophiles. The nitrogen atom of the isocyanate would have a less negative potential than the oxygen. A computational study on 4-nitrophenyl isocyanate shows a similar pattern, with the isocyanate carbon being a primary electrophilic site. nanobioletters.com

Table 2: Predicted Electrostatic Potential Characteristics

| Atomic Site | Predicted Electrostatic Potential | Reactivity |

|---|---|---|

| Isocyanate Carbon | Strongly Positive (Electron-deficient) | Electrophilic |

| Isocyanate Oxygen | Strongly Negative (Electron-rich) | Nucleophilic |

| Isocyanate Nitrogen | Moderately Negative | Nucleophilic |

| Fluorine Atom | Strongly Negative (Electron-rich) | Nucleophilic |

| Aromatic Ring | Generally electron-rich, modulated by F | Susceptible to electrophilic aromatic substitution |

Note: These predictions are based on general principles and data from analogous molecules like 4-nitrophenyl isocyanate. nanobioletters.com

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative stabilities. lumenlearning.comlibretexts.org For (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, the key rotational bond is the C-C bond connecting the chiral center to the fluorophenyl ring. The rotation around this bond leads to various conformers with different potential energies due to steric and electronic interactions. chemistrysteps.comlibretexts.org

The potential energy landscape of the molecule can be mapped by calculating the energy of the molecule as a function of the dihedral angle of this C-C bond. The most stable conformers will correspond to the minima on this energy landscape, while the transition states between them will be at the energy maxima. The staggered conformations, where the bulky groups are further apart, are generally more stable than the eclipsed conformations due to lower torsional strain. libretexts.org In the case of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, the most stable conformer would likely have the methyl group and the isocyanate group positioned to minimize steric hindrance with the aromatic ring.

Table 3: Estimated Relative Energies of Key Conformations

| Conformation Type | Dihedral Angle (H-C-C-Ar) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Staggered (Anti) | 180° | 0 (Reference) | Most Stable |

| Staggered (Gauche) | 60°, 300° | ~0.5 - 1.5 | Less Stable |

| Eclipsed | 0°, 120°, 240° | ~3.0 - 5.0 | Least Stable |

Note: These are estimated values based on the principles of conformational analysis for substituted ethanes. lumenlearning.comchemistrysteps.comlibretexts.org The exact values would require specific calculations.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and characterizing transition states. rsc.org Isocyanates are known to undergo a variety of reactions, such as nucleophilic addition to the isocyanate carbon and cycloaddition reactions. nih.govmdpi.com

For (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, reaction with a nucleophile (e.g., an alcohol or amine) would proceed via attack at the electrophilic isocyanate carbon. DFT calculations can be used to model the reaction pathway, locating the transition state structure and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A recent study on isocyanate synthesis highlighted the use of computational methods to elucidate complex reaction pathways involving intermediates and transition states. chemrxiv.org Similarly, intramolecular cycloaddition reactions of isocyanates have been studied computationally, revealing the structures of the transition states. researchgate.net

Table 4: Hypothetical Reaction Pathway Data for Addition of Methanol (B129727)

| Stage of Reaction | Description | Estimated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate + Methanol | 0 |

| Transition State | Nucleophilic attack of methanol oxygen on isocyanate carbon | ~15-25 |

| Product | Corresponding carbamate (B1207046) | < 0 (Exothermic) |

Note: These are hypothetical values to illustrate the type of data obtained from reaction mechanism modeling. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netnih.govmdpi.com These predictions can aid in the assignment of experimental spectra. For (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, specific chemical shifts for the protons and carbons of the ethyl group, the aromatic ring, and the isocyanate carbon could be calculated. The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. mdpi.comscirp.org For (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, a strong absorption band corresponding to the asymmetric stretching of the N=C=O group would be predicted in the range of 2250-2280 cm⁻¹. Other characteristic frequencies for the C-F bond, aromatic C-H bonds, and aliphatic C-H bonds could also be calculated to aid in the interpretation of experimental IR spectra.

Table 5: Predicted Key Spectroscopic Data

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (Isocyanate Carbon) | ~120-130 ppm |

| ¹H NMR Chemical Shift (Methine Proton) | ~4.5-5.0 ppm |

| IR Vibrational Frequency (N=C=O stretch) | ~2270 cm⁻¹ |

Note: These are estimated values based on typical ranges for similar functional groups and would require specific calculations for precise prediction. nih.govmdpi.com

Molecular Dynamics Simulations for Solvent Effects and Chiral Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their interactions with surrounding solvent molecules and other chiral species. easychair.orgnih.govresearchgate.net

Solvent Effects: The choice of solvent can significantly influence the conformation, reactivity, and stability of a solute. MD simulations can explicitly model the interactions between (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate and solvent molecules. chemrxiv.org By simulating the system in different solvents (e.g., polar vs. non-polar), one can study how solvation affects the conformational equilibrium and the accessibility of the reactive isocyanate group. For instance, polar solvents might stabilize more polar conformers through dipole-dipole interactions.

Chiral Interactions: As a chiral molecule, (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate can exhibit stereospecific interactions with other chiral molecules. This is the basis for its use in chiral separations and asymmetric synthesis. MD simulations can be employed to model the interaction of the (S)-enantiomer with a chiral stationary phase or another chiral reactant. By calculating the interaction energies and analyzing the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) in the diastereomeric complexes, one can gain insight into the mechanism of chiral recognition.

Table 6: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate |

| 4-Fluorophenyl isocyanate |

| 4-Nitrophenyl isocyanate |

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enantioselective Transformations

The development of new catalytic systems is crucial for unlocking the full potential of chiral building blocks like (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate. Future research will likely focus on creating highly selective and efficient catalysts for reactions involving this isocyanate, not just as a reactant but potentially as a key component in asymmetric catalysis.

Research efforts are being directed toward both organocatalysis and metal-based catalysis. For instance, novel chiral pyridine (B92270) N-oxide catalysts have been developed for enantioselective acyl transfer, a concept that could be adapted for reactions with isocyanates. researchgate.net The goal is to design systems where the catalyst and the chiral isocyanate work in concert to achieve high levels of stereocontrol in the synthesis of complex molecules. Furthermore, the use of bimetallic nanocomplexes, which have shown high catalytic activity in hydrogenations under mild conditions, could be explored for novel transformations of this isocyanate. mdpi.com

Table 1: Potential Catalytic Systems for Enantioselective Transformations

| Catalyst Type | Potential Application with (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate | Desired Outcome |

|---|---|---|

| Chiral Phosphine Catalysts | Enantioselective annulation reactions where the isocyanate acts as an electrophile. | Synthesis of novel, optically active heterocyclic compounds. |

| Chiral Lewis Acids | Activation of the isocyanate group towards nucleophilic attack in kinetic resolution processes. | Separation of racemic mixtures of alcohols or amines with high efficiency. |

| Bimetallic Nanoparticles | Catalyzing novel addition or cycloaddition reactions involving the C=N bond of the isocyanate. | Access to new molecular scaffolds with defined stereochemistry. |

| Enantioselective Organocatalysts | Desymmetrization of prochiral nucleophiles using the isocyanate as a chiral derivatizing agent. | Creation of multiple stereocenters in a single, controlled step. researchgate.net |

Exploration of New Reaction Pathways and Synthetic Utilities

Beyond its established use as a chiral derivatizing agent, (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is a versatile reagent whose synthetic utility is far from fully exploited. Research is aimed at discovering new reaction pathways that leverage its unique electronic and steric properties.

Future work could involve its use in novel cycloaddition reactions, cascade reactions, and as a precursor to other valuable chiral synthons. The reactivity of the isocyanate functional group allows for a wide range of transformations, including additions of carbon, nitrogen, and oxygen nucleophiles. The exploration of these reactions with unconventional substrates could lead to the synthesis of novel pharmaceutical intermediates and other fine chemicals. The development of isocyanate-based multicomponent reactions (MCRs) continues to be a significant area of interest, offering efficient pathways to complex molecular structures. nih.govrsc.org

Table 2: Emerging Synthetic Pathways and Utilities

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| Asymmetric Cycloadditions | [2+2], [3+2], or [4+2] cycloaddition reactions with alkenes, alkynes, or dienes. | Chiral β-lactams, oxazolidinones, and other nitrogen-containing heterocycles. |

| Cascade Reactions | A multi-step reaction sequence where the initial addition to the isocyanate triggers subsequent intramolecular transformations. | Complex polycyclic and spirocyclic architectures from simple precursors. |

| Kinetic Resolution | Use as a resolving agent for racemic alcohols, amines, or thiols, where the diastereomeric products can be separated. | Enantioenriched alcohols, amines, and other valuable chiral building blocks. |

| Post-Modification of MCR Products | Using the fluorophenyl group for subsequent cross-coupling reactions after an initial multicomponent reaction. | Highly functionalized, complex molecules with multiple points of diversity. mdpi.com |

Integration into Multi-component and Flow Chemistry Syntheses

The efficiency and sustainability of chemical manufacturing are driving the adoption of advanced synthetic methodologies like multicomponent reactions (MCRs) and flow chemistry. scispace.com (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is an ideal candidate for integration into these platforms.

MCRs, which combine three or more reactants in a single step, offer a powerful method for building molecular complexity with high atom economy. nih.gov The isocyanate group is a key functional group in many well-known MCRs, such as the Ugi and Passerini reactions. mdpi.comscispace.com Using this specific chiral isocyanate in such reactions could provide rapid access to libraries of novel, enantioenriched compounds for drug discovery and other applications. mdpi.com

Flow chemistry offers significant advantages for handling reactive intermediates like isocyanates, including enhanced safety, precise control over reaction conditions, and improved scalability. acs.orgrsc.org The synthesis of isocyanates themselves, often via the Curtius rearrangement, can be made safer and more efficient in a continuous flow setup. google.com Subsequent in-line reactions of the generated (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate with other reagents in a continuous stream can minimize waste and reduce purification steps. acs.orgthieme-connect.de

Table 3: Comparison of Batch vs. Flow Chemistry for Isocyanate Reactions

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Handling of potentially hazardous reagents (e.g., acyl azides) in large quantities poses risks. google.com | Small reaction volumes at any given time significantly improve safety. rsc.orggoogle.com |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Easily scalable by extending reaction time or running parallel reactors. acs.org |

| Control | Less precise control over temperature and mixing, potentially leading to side products. | Superior heat and mass transfer allow for precise control and higher selectivity. |

| Integration | Difficult to couple multiple reaction steps without intermediate isolation and purification. | Multiple reaction and purification steps can be integrated into a single continuous stream. thieme-connect.de |

Advanced Computational Modeling for Chiral Recognition and Reaction Design

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity and selectivity. Advanced computational modeling offers significant opportunities for designing new applications for (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate.

Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this isocyanate. researchgate.net This allows researchers to understand the origins of stereoselectivity in its reactions and to predict which catalysts or substrates will lead to the highest enantiomeric excess. Such models can elucidate the subtle non-covalent interactions that govern chiral recognition, where the fluorophenyl group may play a key role. This predictive power can accelerate the discovery of new reactions and catalysts, reducing the need for extensive empirical screening. researchgate.net

Applications in Advanced Functional Materials

The incorporation of chiral moieties into polymers and other materials can impart unique and valuable properties. (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is a promising building block for the creation of advanced functional materials.

The isocyanate group can react readily with hydroxyl or amine groups on polymer backbones or monomers, allowing for its incorporation as a pendant chiral group. researchgate.net This could be used to create:

Chiral Stationary Phases (CSPs): Polymers functionalized with this isocyanate could be used as CSPs for the chromatographic separation of enantiomers.

Chiroptical Materials: Integration into polymers can lead to materials with specific optical properties, such as high optical rotation or circular dichroism, which are useful in optical devices and sensors. nih.gov

Functional Surfaces: Grafting the isocyanate onto surfaces can create chiral interfaces for applications in enantioselective crystallization or heterogeneous catalysis.

Stimuli-Responsive Polymers: The specific interactions of the fluorophenyl group could be exploited in the design of "smart" polymers that respond to external stimuli. mdpi.com

The development of functional polymers often relies on efficient synthetic methods, and isocyanate chemistry provides a versatile platform for creating a wide array of materials with tailored properties. nih.govdokumen.pub

Table 4: Potential Applications in Advanced Functional Materials

| Material Type | Method of Integration | Potential Application |

|---|---|---|

| Chiral Polymer Resins | Copolymerization of a monomer functionalized with the isocyanate. | Solid-phase supports for asymmetric synthesis or enantioselective separation. |

| Functionalized Hydrogels | Post-synthesis modification of a hydrogel scaffold with the isocyanate. researchgate.net | Platforms for chiral drug delivery or 3D cell culture with specific surface interactions. |

| Chiroptical Thin Films | Spin-coating or vapor deposition of polymers containing the chiral isocyanate moiety. | Components for polarized light emitters, optical sensors, or security features. |

| Biofunctional Polymers | "Click" reactions to attach the isocyanate to biomolecules or biocompatible polymers. nih.gov | Materials for tissue engineering or biosensors that rely on specific chiral recognition. |

Q & A

Q. When encountering unexpected byproducts in urea derivative synthesis, what analytical approaches should be prioritized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.